molecular formula C7H5ClFNO2 B2980328 2-Amino-4-chloro-6-fluorobenzoic acid CAS No. 940054-48-8

2-Amino-4-chloro-6-fluorobenzoic acid

Cat. No.: B2980328
CAS No.: 940054-48-8
M. Wt: 189.57
InChI Key: KEHJRQSZDZOFHU-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-fluorobenzoic acid is an organic compound characterized by the presence of an amino group (-NH2), a chloro group (-Cl), and a fluoro group (-F) attached to a benzoic acid core. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:

  • Halogenation: Starting from benzoic acid, the compound can undergo halogenation reactions to introduce chlorine and fluorine atoms at the desired positions.

  • Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be employed to introduce the halogen atoms and amino group in a controlled manner.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving halogenation and amination processes. These reactions are carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloro-6-fluorobenzoic acid can undergo various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reagents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles can be used.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Various substituted benzoic acids.

Scientific Research Applications

2-Amino-4-chloro-6-fluorobenzoic acid is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding.

  • Medicine: Investigated for its potential therapeutic properties.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 2-Amino-6-fluorobenzoic acid

  • 2-Amino-4-chlorobenzoic acid

  • 2-Amino-3-chloro-6-fluorobenzoic acid

Properties

IUPAC Name

2-amino-4-chloro-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHJRQSZDZOFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940054-48-8
Record name 2-amino-4-chloro-6-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 4-chloro-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-6-fluorobenzoate in methylene chloride (150 mL) and trifluoroacetic acid (25 mL) was stirred for six hours. All solvents were removed under reduced pressure on a rotoevaporator, and the resulting residue was dissolved in THF (150 mL) and water (100 mL) and lithium hydroxide (2.5 g) were added. The biphasic mixture was stirred rapidly for three days, at which time no starting materials remain by TLC. The organic layer was washed with 2.0N sodium hydroxide and then the organic layers are discarded. The aqueous layer was adjusted to pH=2 by careful addition of 1.0N hydrochloric acid and then extracted with ethyl acetate. The combined ethyl acetate washes were dried over sodium sulfate, and volatiles were removed under reduced pressure to afford 2-amino-4-chloro-6-fluorobenzoic acid as a white solid (3.3 g, 69% yield) of sufficient purity for use in the next transformation. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.38 (dd, J=11.17, 1.47 Hz, 1 H), 6.60 (s, 1 H).
Name
methyl 4-chloro-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-6-fluorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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